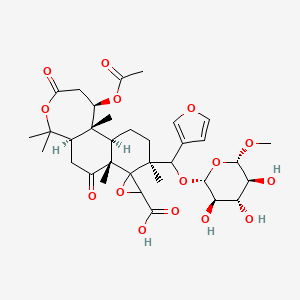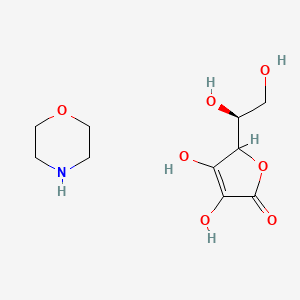
PEPTIDE AMIDASE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Peptide Amidase (PAM) is an enzyme that catalyzes the hydrolysis of the C-terminal amide bond of peptides . It belongs to the amidase signature (AS) superfamily, which are hydrolytic enzymes that act on the carbon-nitrogen bonds, other than peptide bonds in linear amides . Amidases are widely distributed amongst plants, animal tissues, fungi, yeast, and are also most commonly found in bacteria .
Synthesis Analysis
Amidases have turned out to be an attractive tool in industries for the synthesis of a wide variety of carboxylic acids, hydroxamic acids, and hydrazide . They are employed in combination with nitrile hydratase for the production of commercially important organic acids through biotransformation of nitriles . Many recombinant amidases have been expressed in Escherichia coli as well as in Brevibacterium lactofermentum .Molecular Structure Analysis
The protein structures of aliphatic amidases share the typical α/β hydrolase fold (like the nitrilase superfamily) and signature amidases are evolutionarily related to aspartic proteinases . They resist denaturation at extreme pH and temperature because of their strong and compact multimeric structures .Chemical Reactions Analysis
Amidases hydrolyze a wide variety of amides (short chain aliphatic amides, mid-chain amides, arylamides, α-aminoamides, and α-hydroxyamides) and can be grouped on the basis of their catalytic site and preferred substrate . They follow a “Bi-bi Ping-Pong” mechanism reaction for amide hydrolysis and acyl transferase reactions .Physical And Chemical Properties Analysis
Amidases resist denaturation at extreme pH and temperature because of their strong and compact multimeric structures . They show broad substrate specificity and sturdy functional characteristics because of their promiscuous nature .Mechanism of Action
Amidases contain a conserved stretch of approximately 130 amino acids known as the AS sequence. They maintain a core alpha/beta/alpha structure, where the topologies of the N- and C-terminal halves are similar . They possess a unique, highly conserved Ser-Ser-Lys catalytic triad used for amide hydrolysis .
Future Directions
Amidases have been used as a versatile biocatalyst in white and green chemistry . They are widely investigated by researchers due to their enantio/stereoselective properties . The role of amidases in the living world is not clearly understood and requires further investigation . The development of amidase recombinant systems, which are developed using biotechnology and enzyme engineering tools, may be instrumental in commercializing the synthesis of fine chemicals such as hydroxamic acids that have a significant pharmaceutical market .
properties
CAS RN |
138674-18-7 |
|---|---|
Product Name |
PEPTIDE AMIDASE |
Molecular Formula |
C9H11N5 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




